molecular formula C30H46O9 B125189 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one CAS No. 144356-81-0

17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one

Cat. No. B125189
M. Wt: 550.7 g/mol
InChI Key: GZVYXJLJHZATJE-UGOZLWAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one is a synthetic steroid hormone that has been extensively studied for its potential applications in scientific research. This compound is also known as Ac-DEX, and it belongs to the family of glucocorticoids, which are a class of hormones that regulate a wide range of physiological processes in the body.

Mechanism Of Action

The mechanism of action of 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one involves the binding of the glucocorticoid receptor (GR), which is a nuclear receptor that regulates gene expression in response to glucocorticoid hormones. Upon binding, the GR translocates to the nucleus and interacts with DNA to regulate the expression of various genes involved in inflammation and immunity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one are diverse and depend on the specific biological context. Some of the effects include the suppression of immune cell proliferation and activation, the inhibition of pro-inflammatory cytokine production, and the promotion of anti-inflammatory cytokine production. Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines, making it a potential anti-cancer agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one in lab experiments is its well-established anti-inflammatory and immunosuppressive properties, which make it a useful tool for studying various aspects of inflammation and immunity. However, one limitation is that the effects of this compound can be context-dependent and may vary depending on the specific cell type and experimental conditions.

Future Directions

There are several potential future directions for research on 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one. Some possible areas of investigation include:
1. Further elucidation of the molecular mechanisms underlying the anti-inflammatory and immunosuppressive effects of this compound.
2. Development of more efficient and cost-effective synthesis methods for 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one.
3. Exploration of the potential anti-cancer effects of this compound in vivo.
4. Investigation of the potential use of this compound as a therapeutic agent for various inflammatory and autoimmune disorders.
Conclusion
In conclusion, 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one is a synthetic steroid hormone that has been extensively studied for its potential applications in scientific research. This compound has well-established anti-inflammatory and immunosuppressive properties, and it has been shown to have potential therapeutic applications in various inflammatory and autoimmune disorders. Further research is needed to fully understand the molecular mechanisms underlying its effects and to explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one can be achieved through several methods. One of the most common methods is the chemical modification of natural steroids such as dehydroepiandrosterone (DHEA), which is a precursor to many steroid hormones. The modification involves the addition of an acetyl group to the 17alpha position and a glucosyl group to the 3beta position of the DHEA molecule.

Scientific Research Applications

17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one has been widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It has been shown to inhibit the production of cytokines and other pro-inflammatory molecules, which makes it a potential therapeutic agent for various inflammatory disorders such as rheumatoid arthritis, asthma, and inflammatory bowel disease.

properties

CAS RN

144356-81-0

Product Name

17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one

Molecular Formula

C30H46O9

Molecular Weight

550.7 g/mol

IUPAC Name

[(3S,6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C30H46O9/c1-15-12-19-20(7-10-29(5)21(19)8-11-30(29,16(2)32)39-17(3)33)28(4)9-6-18(13-22(15)28)37-27-26(36)25(35)24(34)23(14-31)38-27/h13,15,18-21,23-27,31,34-36H,6-12,14H2,1-5H3/t15-,18-,19+,20-,21-,23+,24+,25-,26+,27+,28+,29-,30-/m0/s1

InChI Key

GZVYXJLJHZATJE-UGOZLWAQSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=C[C@H](CC4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C

SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(CC4)OC5C(C(C(C(O5)CO)O)O)O)C

Canonical SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(CC4)OC5C(C(C(C(O5)CO)O)O)O)C

synonyms

17 alpha-acetoxy-3 beta-((beta-D-glucopyranosyl)oxy)-6 alpha-methylpregn-4-en-20-one
17-acetoxy-3-(glucopyransosyl)oxy-6-methylpregn-4-en-20-one
17-AGOMP

Origin of Product

United States

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